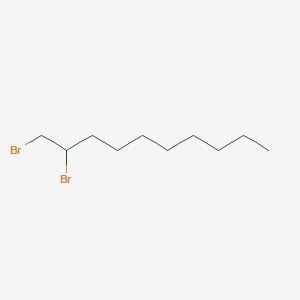
Tampramine
Vue d'ensemble
Description
Tampramine (AHR-9,377) is a tricyclic antidepressant (TCA) which was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor and has negligible affinity for adrenergic, histaminergic, and muscarinic receptors .
Molecular Structure Analysis
This compound has a molecular formula of C23H24N4 . Its molar mass is 356.473 g·mol−1 . The exact structure would require more detailed information or a visual representation, which I’m unable to provide.
Applications De Recherche Scientifique
Propriétés neurochimiques et activité antidépressive
Tampramine, connu sous le nom de AHR-9377, a été étudié pour ses propriétés neurochimiques et son potentiel comme antidépresseur. Il s'agit d'un inhibiteur puissant, sélectif et non compétitif de la recapture de la norépinéphrine, un mécanisme d'action courant pour les antidépresseurs . Des recherches ont montré que la this compound peut réduire les taux de réponse et augmenter les taux de renforcement chez les rats, de manière similaire aux antidépresseurs établis . De plus, il a été observé qu'il diminuait le temps d'immobilité dans le test de nage forcée, un modèle empirique de la dépression, suggérant son activité antidépressive .
Interaction avec les récepteurs bêta-adrénergiques
This compound s'est avéré influencer la densité des récepteurs bêta-adrénergiques dans le cortex cérébral du rat. Des injections répétées de this compound ont entraîné une diminution de la densité de ces récepteurs . Cette interaction est significative car les récepteurs bêta-adrénergiques sont impliqués dans la réponse au stress et la fonction cardiovasculaire, et leur modulation est une cible pour diverses interventions thérapeutiques.
Profil d'effets secondaires potentiels
En raison de son inhibition sélective de la recapture de la norépinéphrine et de son faible déplacement sur d'autres sites neurotransmetteurs, la this compound peut avoir une activité antidépressive clinique avec moins d'effets secondaires . Cette sélectivité pourrait en faire un candidat pour des recherches supplémentaires sur les antidépresseurs que les patients pourraient mieux tolérer.
Recherche pharmacologique
Dans des études pharmacologiques, la this compound s'est révélée être un nouvel inhibiteur de la recapture de la norépinéphrine dans diverses préparations synaptosomales de rats . Cette propriété en fait un composé précieux pour étudier la pharmacodynamie de la norépinéphrine dans le système nerveux central et ses implications pour les troubles de l'humeur.
Développement du médicament et arrêt
This compound a été initialement développé par Pfizer Inc. mais n'a jamais été commercialisé. Son statut de R&D le plus élevé a atteint la phase d'arrêt aux États-Unis . Comprendre les raisons de son arrêt pourrait fournir des informations sur le processus de développement de médicaments et les défis rencontrés pour mettre un nouveau composé pharmaceutique sur le marché.
Études comparatives avec d'autres antidépresseurs tricycliques
Bien que la this compound soit un antidépresseur tricyclique (ATC), elle agit différemment des ATC typiques en raison de son inhibition sélective de la recapture de la norépinéphrine et de son affinité négligeable pour d'autres récepteurs neurotransmetteurs . Des études comparatives avec d'autres ATC pourraient éclairer les avantages et les inconvénients de ce profil pharmacologique unique.
Mécanisme D'action
Target of Action
Tampramine, also known as AHR-9,377, is a tricyclic antidepressant (TCA) that was developed in the 1980s but was never marketed . Despite being a TCA, it acts as a selective norepinephrine reuptake inhibitor . This means that its primary target is the norepinephrine transporter (NET) . The NET is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron.
Mode of Action
This compound interacts with its target, the NET, by binding to it and inhibiting its function . This inhibition prevents the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft . The increased presence of norepinephrine enhances its signaling, which can lead to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the norepinephrine signaling pathway . By inhibiting the reuptake of norepinephrine, this compound enhances the signaling of this neurotransmitter. Norepinephrine plays a crucial role in attention and responding actions in the brain, and it is also involved in the body’s “fight or flight” response. Therefore, the enhancement of norepinephrine signaling can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that this compound would be well-absorbed orally, widely distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties would impact the bioavailability of this compound, determining how much of the drug reaches the systemic circulation and thus its efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of norepinephrine signaling . This can lead to various downstream effects, potentially including an improvement in mood disorders like depression .
Propriétés
IUPAC Name |
N,N-dimethyl-3-(6-phenylpyrido[2,3-b][1,4]benzodiazepin-11-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-26(2)16-9-17-27-21-14-7-6-12-19(21)22(18-10-4-3-5-11-18)25-20-13-8-15-24-23(20)27/h3-8,10-15H,9,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHGGQFJPWBBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C(=NC3=C1N=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232203 | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83166-17-0 | |
| Record name | Tampramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83166-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tampramine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083166170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tampramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAMPRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47GSE5RM8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
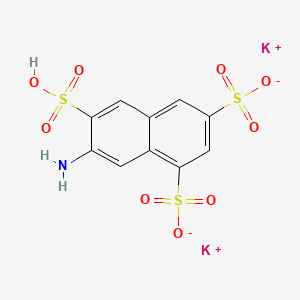
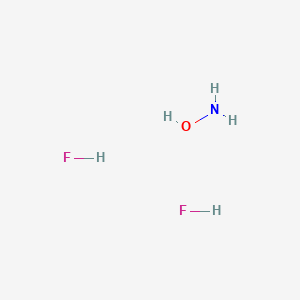
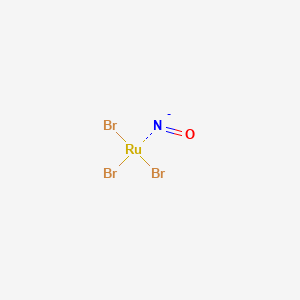

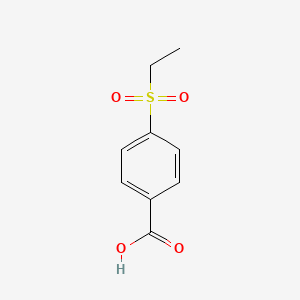


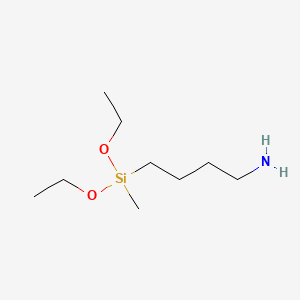
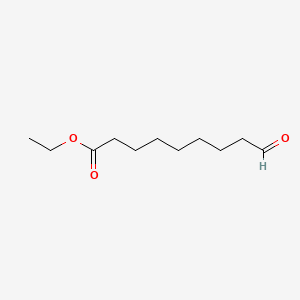
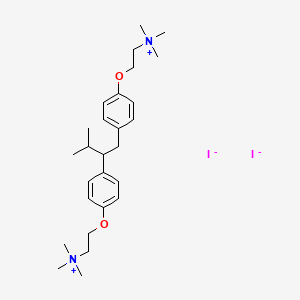
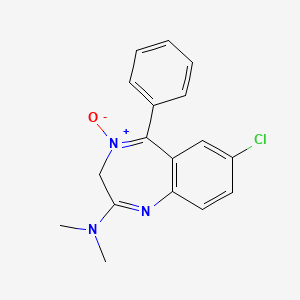
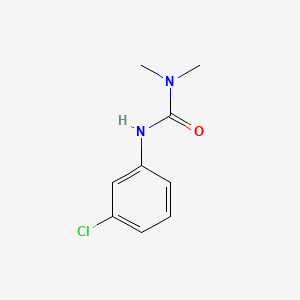
![5-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1615334.png)
